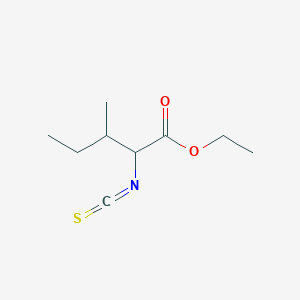![molecular formula C16H22O2Si2 B14599956 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) CAS No. 61157-20-8](/img/structure/B14599956.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enal substituents
Vorbereitungsmethoden
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aldehyde groups to primary alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is unique due to its combination of a phenylene core with dimethylsilanediyl and prop-2-enal groups. Similar compounds include:
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone: This compound has a similar structure but with ethenone groups instead of prop-2-enal.
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid): This compound features prop-2-enoic acid groups instead of prop-2-enal.
Eigenschaften
CAS-Nummer |
61157-20-8 |
|---|---|
Molekularformel |
C16H22O2Si2 |
Molekulargewicht |
302.51 g/mol |
IUPAC-Name |
2-[[4-[dimethyl(3-oxoprop-1-en-2-yl)silyl]phenyl]-dimethylsilyl]prop-2-enal |
InChI |
InChI=1S/C16H22O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-12H,1-2H2,3-6H3 |
InChI-Schlüssel |
BDMPOSMHAHBAMU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C=O)C(=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


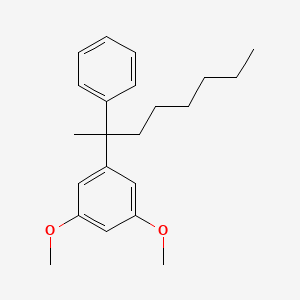

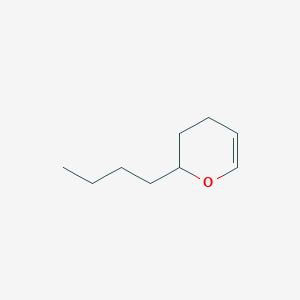

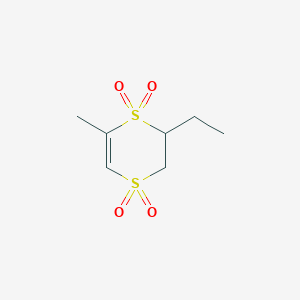
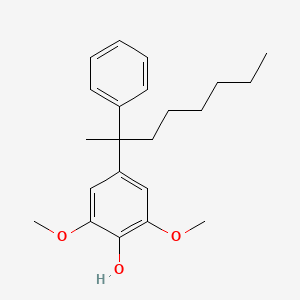

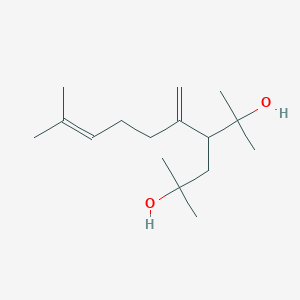
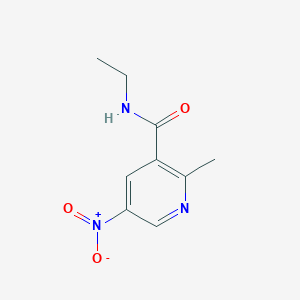
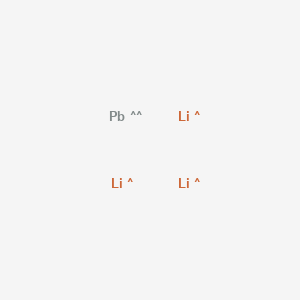
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)


